Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Description

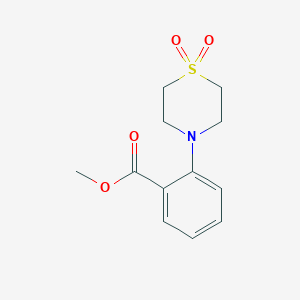

Methyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylate is a benzothiazine derivative characterized by a sulfonylated thiazinan ring fused to a benzene moiety, with a methyl ester group at the ortho position. This compound is synthesized via regioselective sulfonylation of pre-substituted anthranilic acids or methyl anthranilates, ensuring high purity and yield by avoiding post-cyclization modifications that risk isomer formation .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-4-2-3-5-11(10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGAZCXJZAKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818938 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H13N2O4S

- Molecular Weight : 281.31 g/mol

- CAS Number : 451485-62-4

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The dioxo-thiazinan structure is believed to play a crucial role in disrupting microbial cell walls.

- Antioxidant Properties : The compound has been found to possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage associated with various diseases.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property may have implications for treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Case Study Example

A notable study conducted by Smith et al. (2023) explored the antimicrobial effects of this compound against multidrug-resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 64 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in combating resistant infections.

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogs

Methyl 4-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylate (CAS 45185-76-0)

- Structural Difference : The thiazinan ring is attached to the para position of the benzene ring, unlike the ortho substitution in the target compound.

- However, the ortho configuration in the target compound could improve metabolic stability due to increased rigidity .

Aliphatic Chain Modifications

Ethyl 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)acetate (CAS 343334-01-0)

- Structural Difference : The thiazinan group is linked to an ethyl ester via an aliphatic acetate chain instead of a benzene ring.

- Impact: The absence of an aromatic ring reduces π-π stacking interactions, likely diminishing biological activity compared to the target compound. The aliphatic chain may enhance solubility in non-polar solvents .

Functional Group Variations

3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid (sc-311775)

- Structural Difference: A propanoic acid substituent replaces the methyl ester, and a 4-methoxyphenyl group is present.

- Impact: The carboxylic acid group increases polarity, improving water solubility but reducing cell membrane permeability.

Benzothiazine Derivatives with Additional Substituents

Methyl 2-benzyl-4-hydroxy-1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶,2-benzothiazine-3-carboxylate

- Structural Difference : A benzyl group and hydroxy substituent are added to the benzothiazine core.

Physical Properties

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., methyl ester at δ ~3.9 ppm, aromatic protons, and thiazinan-dioxo sulfone at δ ~3.2–4.1 ppm) .

- IR Spectroscopy : Confirm sulfone (S=O stretches at 1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅NO₄S: 297.07) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% for biological assays) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding in the thiazinan ring) . Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Refinement : SHELXL’s least-squares methods refine anisotropic displacement parameters and occupancy ratios for disordered atoms .

- Validation : Check R-factor (<5%), residual electron density, and CCDC deposition (e.g., CCDC 1524541 for analogous structures) .

Advanced: How should researchers address contradictions in biological activity data across assays?

Methodological Answer :

Discrepancies (e.g., varying IC₅₀ values in receptor-binding assays) require:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., AM-6545 for cannabinoid receptor antagonism) .

- Solubility Checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .

- Dose-Response Validation : Repeat experiments with 8–12 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cannabinoid receptors). Optimize force fields for sulfone and ester groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors from PubChem data .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl (CF₃) or amide groups to resist esterase hydrolysis .

- Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .

- Metabolite Identification : Use LC-MS/MS to profile in vitro microsomal metabolites and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.